molecular formula C9H11FO B1504582 2,4-Dimethyl-3-fluorobenzyl alcohol CAS No. 26583-82-4

2,4-Dimethyl-3-fluorobenzyl alcohol

Cat. No.: B1504582
CAS No.: 26583-82-4
M. Wt: 154.18 g/mol
InChI Key: YWYLXIPJKBAWNA-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules is a key strategy in modern chemical synthesis, significantly altering their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can enhance a compound's stability, lipophilicity, and bioavailability. nih.gov These altered properties are highly valuable in various fields, including pharmaceuticals, materials science, and agriculture. Consequently, fluorinated compounds are integral to the development of new drugs and advanced materials. nih.gov While the study of simple fluorinated alcohols like 2-fluoroethanol (B46154) has provided insights into their anionic dimer formation and hydrogen-bonding capabilities, the broader class of fluorinated aromatics continues to be an active area of research. nih.gov

Overview of Benzyl (B1604629) Alcohol Derivatives in Contemporary Chemical Research

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis. They serve as precursors to a wide variety of esters, ethers, and other functionalized molecules used in the fragrance, flavor, and pharmaceutical industries. The reactivity of the benzylic alcohol group allows for its conversion into aldehydes, carboxylic acids, or its use as a protecting group in complex syntheses. Research into substituted benzyl alcohols often focuses on how different substituents on the aromatic ring influence the reactivity of the benzylic C-H bonds and the alcohol's properties, such as its hydrogen-bonding acidity.

Rationale for Investigating 2,4-Dimethyl-3-fluorobenzyl Alcohol in Academic Research

While specific academic studies focusing exclusively on this compound are not widely documented in publicly available literature, the rationale for its investigation can be inferred from research on analogous compounds. The study of substituted benzyl alcohols is often driven by the desire to understand structure-property relationships. For instance, the placement of fluorine and methyl groups on the benzene (B151609) ring can influence the molecule's conformational preferences and its ability to act as a hydrogen-bond donor. The specific substitution pattern in this compound, with a fluorine atom positioned between two methyl groups, presents an interesting case for studying steric and electronic effects on the hydroxyl group's reactivity.

Scope and Objectives of Scholarly Inquiry on the Compound

Another key objective would be its full characterization using modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a detailed understanding of its molecular structure.

Furthermore, research would likely explore its potential as an intermediate in the synthesis of more complex molecules. For example, its structural analog, (4-fluoro-3,5-dimethylphenyl)methanol, is commercially available and noted for its applications in chemical synthesis. sigmaaldrich.com Investigating the reactivity of this compound in various chemical transformations would be a logical extension of the research on fluorinated benzyl alcohols.

Detailed Research Findings

Detailed experimental data for this compound is limited in the accessible scientific literature. However, data for related compounds can provide valuable context.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (3-fluoro-2,4-dimethylphenyl)methanol26583-82-4C₉H₁₁FO154.18
(4-Fluoro-3,5-dimethylphenyl)methanol(4-fluoro-3,5-dimethylphenyl)methanol886501-76-4C₉H₁₁FO154.18
(3-Fluoro-2,4-dimethylphenyl)-phenylmethanone(3-fluoro-2,4-dimethylphenyl)-phenylmethanoneNot AvailableC₁₅H₁₃FO228.26
(2-Fluoro-4,6-dimethylphenyl)methanol(2-fluoro-4,6-dimethylphenyl)methanol252004-36-7C₉H₁₁FO154.18
(3,4-dimethylphenyl)(5-fluoro-2-methylphenyl)methanol(3,4-dimethylphenyl)(5-fluoro-2-methylphenyl)methanolNot AvailableC₁₆H₁₇FO244.307

The synthesis of fluorinated benzyl alcohols can be achieved through various methods, including the reduction of the corresponding benzaldehydes or benzoic acids. For instance, the synthesis of 3-bromo-4-fluoro-benzyl alcohol has been reported via the reduction of 3-bromo-4-fluoro-benzoic acid. bldpharm.com It is plausible that a similar synthetic strategy could be employed for this compound, potentially starting from a corresponding benzoic acid derivative. A 1970 article in the Journal of Organic Chemistry by Hart and Janssen mentions Methyl 2,4-dimethyl-3-fluorobenzoate, which could serve as a precursor to the target alcohol through reduction. leyan.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-2,4-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYLXIPJKBAWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698172
Record name (3-Fluoro-2,4-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26583-82-4
Record name (3-Fluoro-2,4-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 2,4 Dimethyl 3 Fluorobenzyl Alcohol

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis. youtube.comamazonaws.comleah4sci.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comyoutube.com For 2,4-Dimethyl-3-fluorobenzyl alcohol, the primary disconnection occurs at the C-C bond between the aromatic ring and the hydroxymethyl group. This leads to two key synthons: a 2,4-dimethyl-3-fluorophenyl synthon and a hydroxymethyl synthon.

A primary functional group interconversion (FGI) strategy points to a precursor aldehyde or carboxylic acid. youtube.com For instance, the target alcohol can be envisioned as the reduction product of 2,4-dimethyl-3-fluorobenzaldehyde (B1601225) or 2,4-dimethyl-3-fluorobenzoic acid. This simplifies the synthesis to the preparation of these carbonyl compounds. Another strategic disconnection can be made at the C-OH bond, suggesting a nucleophilic attack on a suitable electrophile.

Precursor Chemistry and Starting Materials

The logical starting point for the synthesis is often a commercially available xylene derivative. 1-Fluoro-2,4-dimethylbenzene (B1337616) is a key precursor. chemsrc.comnih.gov This compound can be synthesized from 2,4-xylidine or m-xylene. chemsrc.com The strategic introduction of the fluorine atom is a critical step, often achieved through methods discussed in the subsequent sections.

Alternative precursors could include 2,4-dimethylphenol (B51704) or other appropriately substituted benzene (B151609) derivatives where the hydroxyl or other functional groups can be converted to the desired fluorine and hydroxymethyl groups through a series of reactions. The choice of starting material is often dictated by availability, cost, and the efficiency of the subsequent transformation steps.

Established Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through several established routes, each with its own set of reaction conditions and strategic considerations.

Halogenation and Fluorination Strategies

The introduction of the fluorine atom onto the 2,4-dimethylbenzene ring is a pivotal step. Direct fluorination of aromatic compounds can be challenging due to the high reactivity of fluorine gas. Therefore, indirect methods are more common. One such strategy involves the diazotization of an amino group, followed by a Schiemann reaction or a related variant using a fluoride (B91410) source. For instance, starting from 2,4-dimethylaniline, a diazonium salt can be formed and subsequently treated with a fluorinating agent.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if a suitable leaving group is present at the 3-position of the 2,4-dimethylbenzene ring. However, the electron-donating nature of the methyl groups can make the ring less susceptible to nucleophilic attack, often requiring harsh reaction conditions or the use of specific catalysts.

A common approach involves the bromination of a precursor, followed by a halogen exchange (Halex) reaction. For example, bromination of 1-fluoro-2,4-dimethylbenzene could potentially introduce a bromine atom at a different position, which would then need to be strategically manipulated. A patent describes the synthesis of 4-cyano-2-fluorobenzyl alcohol starting from 3-fluoro-4-methylbenzonitrile, which undergoes bromination followed by substitution to introduce the hydroxyl group. google.com

Reduction Methodologies for Carboxylic Acid, Ester, and Aldehyde Precursors

Once the corresponding carboxylic acid (2,4-dimethyl-3-fluorobenzoic acid), ester, or aldehyde (2,4-dimethyl-3-fluorobenzaldehyde) is synthesized, the final step is the reduction of the carbonyl group to a primary alcohol.

A variety of reducing agents can be employed for this transformation. For the reduction of carboxylic acids and esters, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

For the reduction of aldehydes, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient and offer better functional group tolerance. prepchem.com This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

The table below summarizes common reduction methodologies:

PrecursorReducing AgentSolventTypical Conditions
2,4-Dimethyl-3-fluorobenzoic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THFReflux
Methyl 2,4-dimethyl-3-fluorobenzoateLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 °C to room temperature
2,4-Dimethyl-3-fluorobenzaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to room temperature

Grignard or Organolithium Approaches for Hydroxyl Group Introduction

An alternative strategy for introducing the hydroxymethyl group involves the use of organometallic reagents such as Grignard or organolithium reagents. libretexts.orgyoutube.com This approach typically starts with a halogenated precursor, such as 3-bromo-2,4-dimethyl-1-fluorobenzene.

The Grignard reagent is formed by reacting the aryl halide with magnesium metal in an anhydrous ether solvent. masterorganicchemistry.comyoutube.com This organomagnesium halide can then react with an electrophile like formaldehyde (B43269) (H₂C=O) to form the desired primary alcohol after an acidic workup. libretexts.org

Similarly, an organolithium reagent can be prepared by reacting the aryl halide with an alkyllithium reagent (e.g., n-butyllithium). The resulting aryllithium species is a powerful nucleophile that can also react with formaldehyde to yield the target alcohol. A key limitation of this method is the potential for the highly reactive organometallic intermediate to react with other functional groups present in the molecule. libretexts.org

Catalytic Approaches in Synthesis

Catalytic methods can offer more efficient and environmentally benign routes for the synthesis of benzyl (B1604629) alcohols. While specific catalytic syntheses for this compound are not widely documented, general catalytic approaches for benzyl alcohol synthesis can be adapted.

Catalytic hydrogenation of the corresponding aldehyde or carboxylic acid using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a viable green alternative to metal hydride reductions.

Furthermore, transition metal-catalyzed cross-coupling reactions could be employed to construct the key C-C bond. For instance, a Suzuki-Miyaura coupling of a boronic acid derivative of 2,4-dimethyl-3-fluorobenzene with a suitable formaldehyde equivalent could be explored. organic-chemistry.org

Catalytic oxidation of the methyl group of a precursor like 1-fluoro-2,4-dimethylbenzene to an alcohol is another potential route, although controlling the oxidation to prevent the formation of the aldehyde or carboxylic acid can be challenging. nih.gov Some patents describe the use of catalysts for the production of benzyl alcohol and its homologues from lower alcohols. epo.org

Transition Metal-Catalyzed Coupling Reactions for Fluorination and Functionalization

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds and the subsequent functionalization of aromatic rings. While direct C-H fluorination of 2,4-dimethylbenzyl alcohol presents challenges due to regioselectivity, a common strategy involves the synthesis of a pre-functionalized aromatic ring followed by reduction.

One established route to fluorobenzyl derivatives involves the reduction of a corresponding fluorine-containing benzonitrile (B105546). google.com This multi-step process begins with a halogenated benzonitrile, which is then subjected to a reduction reaction to form a benzylamine (B48309) derivative. Subsequent replacement of the amino group with a hydroxyl group yields the desired fluorobenzyl alcohol. google.com For instance, a fluorine-containing benzonitrile derivative can be reduced, and the resulting amino group can be substituted with a hydroxyl group to produce the corresponding benzyl alcohol. google.com

Palladium- and copper-catalyzed C-H fluorination protocols have been developed for various aromatic systems, offering a more direct approach. springernature.com These methods often utilize electrophilic fluorine sources in the presence of a suitable transition metal catalyst to achieve C-F bond formation. The derivatization of tetraphenylene, for example, has been achieved through transition-metal-catalyzed halogenation, acetoxylation, and carbonylation, showcasing the versatility of these catalysts in functionalizing aromatic scaffolds. beilstein-journals.org

A notable process for preparing fluorobenzyl derivatives involves the reduction of a fluorine-containing benzonitrile derivative (formula 1) to a fluorine-containing benzylamine derivative (formula 2), followed by the replacement of the amino group with a hydroxyl group to yield the fluorine-containing benzyl alcohol derivative (formula 3). google.com The reduction reaction is typically carried out at temperatures between 80°C and 170°C. google.com

Reactant (Formula 1)Intermediate (Formula 2)Product (Formula 3)
Fluorine-containing benzonitrile derivativeFluorine-containing benzylamine derivativeFluorine-containing benzyl alcohol derivative

Organocatalytic and Photoredox-Catalyzed Methods

In recent years, organocatalysis and photoredox catalysis have gained prominence as milder and often more selective alternatives to traditional metal-catalyzed reactions.

Organocatalytic approaches can be employed for the synthesis of highly substituted furfuryl alcohols and amines, demonstrating the potential of these methods for constructing complex molecular architectures. nih.gov For instance, the organo-click reaction between various 2,4-diketoesters and azides, catalyzed by an organic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG), can selectively produce 1,2,3-triazoles. acs.org While not a direct synthesis of the target compound, this illustrates the power of organocatalysis in forming new bonds under mild conditions.

Photoredox catalysis, which utilizes visible light to initiate chemical transformations, offers another green and efficient synthetic route. nih.gov Novel photoredox-catalyzed methods have been developed for the synthesis of allylic perfluoroalkanes from alkenes, showcasing the ability to form C-F bonds under mild conditions. nih.gov This approach has been successfully applied to both styrene (B11656) derivatives and unactivated alkenes. nih.gov The use of visible light as an energy source is ecologically appealing, and the reactions are often carried out in environmentally friendly solvents like ethyl acetate (B1210297). nih.gov

Stereoselective Synthesis Methodologies for Fluorinated Alcohols and Derivatives

The introduction of a fluorine atom can create a stereogenic center, making the development of stereoselective synthetic methods crucial for accessing enantiomerically pure fluorinated compounds.

Enantioselective Approaches in Related Systems

Significant progress has been made in the enantioselective synthesis of molecules containing fluorine. nih.gov Asymmetric catalytic reactions, using either transition metals or organocatalysts, are effective for constructing fluorinated quaternary carbon stereocenters. rsc.org These methods include alkylation, arylation, Mannich, Michael addition, and allylation reactions. rsc.org

For example, hydrogen bonding phase-transfer catalysis with potassium fluoride has been used for the enantioselective synthesis of β-fluoroamines. springernature.com Another approach involves the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides using an electrophilic fluorinating agent like Selectfluor II. acs.org The addition of styrene as a radical trap can enhance the enantiospecificity of this reaction. acs.org

Diastereoselective Control in Related Systems

Controlling diastereoselectivity is equally important when multiple stereocenters are present. Methods for the diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center have been developed. nih.gov One such strategy involves the catalytic regio-, diastereo-, and enantioselective preparation of homoallylic alcohols. nih.gov

Asymmetric electrophilic fluorination and the elaboration of fluorinated substrates are key strategies for the synthesis of alkyl fluorides with multiple consecutive stereocenters. nih.gov For instance, squaramide-catalyzed asymmetric Mannich reactions followed by electrophilic diastereoselective fluorination can produce fluorinated oxindole–pyrazolone adducts with high diastereoselectivity. nih.gov

Optimization of Reaction Yields and Purity Profiles

Optimizing reaction conditions is critical for achieving high yields and purity, which is essential for both laboratory-scale synthesis and industrial production.

The use of microreactors has shown promise in improving reaction selectivity and reducing side reactions. For example, in the synthesis of 4-cyano-2-fluorobenzyl alcohol, a microreactor was used for the bromination of 3-fluoro-4-methylbenzonitrile, which significantly reduced side reactions and improved selectivity. google.com

In a patented process for synthesizing 3-fluorobenzyl alcohol, the conversion of m-fluorotoluene was 95.8%, with selectivities of 43.1% for m-fluorobenzyl alcohol, 51.8% for m-fluorobenzaldehyde, and 5.1% for m-fluorobenzoic acid. chemicalbook.com The optimization of reaction conditions, such as catalyst concentration, temperature, and pressure, is key to maximizing the yield of the desired alcohol. chemicalbook.com

ParameterValue
Reactantm-fluorotoluene
CatalystCo(Ac)₂·4H₂O, metal phthalocyanine, metal porphyrin
Temperature (Oxidation)186 °C
Pressure (Oxidation)1.8 MPa
Temperature (Hydrolysis)145 °C
Pressure (Hydrolysis)1.2 MPa
Conversion of m-fluorotoluene95.8%
Selectivity (m-fluorobenzyl alcohol)43.1%
Selectivity (m-fluorobenzaldehyde)51.8%
Selectivity (m-fluorobenzoic acid)5.1%

Novel Synthetic Methodologies and Future Directions in Chemical Synthesis

The field of organofluorine chemistry is continuously evolving, with new reagents and catalysts being developed to address the challenges of C-F bond formation.

Novel strategies for the synthesis of 2-substituted tetraphenylenes through transition-metal-catalyzed derivatization have expanded the toolbox for functionalizing aromatic compounds. beilstein-journals.org The development of new benzylation reagents, such as 2-benzyloxy-1-methylpyridinium triflate, offers mild conditions for the protection of sensitive alcohol substrates. orgsyn.org

Future research will likely focus on the development of more efficient and sustainable synthetic methods. This includes the use of earth-abundant metal catalysts, further exploration of organocatalytic and photoredox-catalyzed reactions, and the application of flow chemistry and microreactor technology to improve reaction efficiency and safety. The enantiospecific conversion of chiral secondary boronic esters to alkylfluorides represents a significant advancement, enabling the introduction of fluorine-bearing stereogenic centers at remote positions. acs.org

Chemical Reactivity and Transformations of 2,4 Dimethyl 3 Fluorobenzyl Alcohol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group is a key site for various reactions, including oxidation, etherification, esterification, and nucleophilic substitution.

The primary alcohol functionality of 2,4-dimethyl-3-fluorobenzyl alcohol can be oxidized to form either the corresponding aldehyde, 2,4-dimethyl-3-fluorobenzaldehyde (B1601225), or the carboxylic acid, 2,4-dimethyl-3-fluorobenzoic acid, depending on the chosen oxidant and reaction conditions. acsgcipr.org

Oxidation to Aldehydes: Selective oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. ncert.nic.in A variety of methods are available for this transformation. organic-chemistry.org Common reagents include:

TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are often used as catalysts in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or trichloroisocyanuric acid. organic-chemistry.org These reactions are typically efficient and can be performed under mild conditions. organic-chemistry.orggoogle.comnih.gov

Metal-catalyzed aerobic oxidations: Systems using catalysts like copper(I) iodide with DMAP and TEMPO under an oxygen atmosphere provide a green and chemoselective method for oxidizing benzyl (B1604629) alcohols. nih.gov Other metal catalysts, such as those based on palladium or indium, have also been employed for the aerobic oxidation of alcohols. academie-sciences.frresearchgate.net

DMSO-based oxidations: Reagents like dimethyl sulfoxide (B87167) (DMSO) activated by electrophiles (e.g., oxalyl chloride in the Swern oxidation or the Burgess reagent) are effective for converting primary alcohols to aldehydes. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous conditions are necessary to convert the primary alcohol directly to the corresponding carboxylic acid. acsgcipr.orgnsf.gov This transformation is a fundamental process in organic synthesis. nih.gov

Chromium-based reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic method for this oxidation, although less common now due to the toxicity of chromium. organic-chemistry.org

Manganese-based reagents: Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of converting primary alcohols to carboxylic acids.

Two-step, one-pot procedures: A common and milder approach involves the initial oxidation to the aldehyde using a TEMPO/NaOCl system, followed by further oxidation to the carboxylic acid with sodium chlorite (B76162) (NaClO₂) in the same reaction vessel. nih.gov

Metal-catalyzed oxidations: Catalytic amounts of metals like iron(III) nitrate (B79036) with TEMPO and a co-oxidant under an oxygen or air atmosphere can efficiently yield carboxylic acids. organic-chemistry.org Another method utilizes catalytic CrO₃ with periodic acid (H₅IO₆). organic-chemistry.org

Table 1: Oxidation Reactions of Benzyl Alcohols

Product Reagent(s) Notes
Aldehyde TEMPO/NaOCl Mild and selective for aldehydes. organic-chemistry.org
Aldehyde CuI/DMAP/TEMPO/O₂ Chemoselective aerobic oxidation. nih.gov
Aldehyde DMSO, Activator (e.g., (COCl)₂) Swern oxidation conditions. organic-chemistry.org
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄/acetone) Strong, traditional oxidant. organic-chemistry.org
Carboxylic Acid KMnO₄ Powerful, often requires heating.
Carboxylic Acid TEMPO/NaOCl then NaClO₂ Mild, one-pot procedure from alcohol. nih.gov
Carboxylic Acid Fe(NO₃)₃/TEMPO/O₂ Catalytic, environmentally friendly method. organic-chemistry.org

Etherification: The hydroxyl group of this compound can undergo etherification to form benzyl ethers. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed methods can be used. organic-chemistry.org For instance, reacting the alcohol with another alcohol in the presence of an acid catalyst can lead to ether formation.

Esterification: Esterification of this compound can be achieved through several methods.

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, often requiring removal of water or use of an excess of one reactant. masterorganicchemistry.com

Reaction with Acyl Halides or Anhydrides: A more reactive approach involves the use of an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Metal-free oxidative esterification: Under certain conditions, such as in the presence of an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) and oxygen, benzyl alcohols can undergo self-esterification or cross-esterification with other alcohols to form the corresponding esters. nih.gov

The hydroxyl group of this compound is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be converted into a good leaving group. libretexts.org This is typically achieved by protonation under acidic conditions, which converts the hydroxyl into a water molecule (H₂O), a much better leaving group. libretexts.orgyoutube.com

Once protonated, the benzylic carbocation can form, which is stabilized by the adjacent aromatic ring. This allows for Sₙ1-type reactions with various nucleophiles. libretexts.org For example, reaction with hydrogen halides (HX) can convert the alcohol into the corresponding 2,4-dimethyl-3-fluorobenzyl halide. libretexts.orgyoutube.com The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

Alternatively, the hydroxyl group can be converted into other good leaving groups, such as a tosylate, which can then be displaced by a nucleophile in an Sₙ2 reaction. youtube.com

In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from reacting with certain reagents. organic-chemistry.org A protecting group is temporarily attached to the hydroxyl group and can be removed later in the synthesis. organic-chemistry.org

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. masterorganicchemistry.com Silyl ethers are stable to many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comharvard.edu The steric bulk of the silyl group can also influence the reactivity of the protected molecule. nih.gov

Benzyl Ethers: Formed by reacting the alcohol with a benzyl halide under basic conditions. They are stable to both acidic and basic conditions and are typically removed by hydrogenolysis (H₂/Pd-C).

Tetrahydropyranyl (THP) Ethers: Formed by reacting the alcohol with dihydropyran under acidic conditions. THP ethers are stable to bases but are readily cleaved by aqueous acid. vanderbilt.edu

Table 2: Common Protecting Groups for Alcohols

Protecting Group Formation Reagent(s) Cleavage Reagent(s) Stability
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole TBAF, HF Stable to base, mild acid, oxidation/reduction. masterorganicchemistry.com
Benzyl (Bn) Benzyl bromide, NaH H₂, Pd/C Stable to acid and base. vanderbilt.edu
Tetrahydropyranyl (THP) Dihydropyran, H⁺ Aqueous acid Stable to base. vanderbilt.edu

Reactions Involving the Aromatic Ring

The aromatic ring of this compound contains three substituents that influence the rate and position of electrophilic aromatic substitution (EAS) reactions. These substituents are two methyl groups (-CH₃), a fluorine atom (-F), and a hydroxymethyl group (-CH₂OH).

Activating/Deactivating Effects:

Methyl groups (-CH₃): These are activating groups, meaning they increase the rate of EAS compared to benzene (B151609). They donate electron density to the ring through an inductive effect and hyperconjugation. youtube.com

Hydroxymethyl group (-CH₂OH): This group is generally considered to be weakly deactivating. While the oxygen has lone pairs, the primary effect on the ring is a weak electron-withdrawing inductive effect.

Fluorine atom (-F): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. libretexts.org

Directing Effects (Regioselectivity):

The two methyl groups at positions 2 and 4 are strong ortho, para-directors.

The fluorine atom at position 3 is an ortho, para-director.

The hydroxymethyl group at position 1 is a weak ortho, para-director.

The directing effects of the existing substituents on the available positions are as follows:

For position C5:

It is ortho to the methyl group at C4 (activating).

It is meta to the methyl group at C2 (no strong directing effect).

It is meta to the hydroxymethyl group at C1 (no strong directing effect).

It is meta to the fluorine at C3 (no strong directing effect).

For position C6:

It is ortho to the hydroxymethyl group at C1 (weakly directing).

It is para to the methyl group at C2 (activating).

It is meta to the fluorine at C3 (no strong directing effect).

It is meta to the methyl group at C4 (no strong directing effect).

Considering that alkyl groups are strong activators and directors, substitution is most likely to be directed by the methyl groups. The C5 position is ortho to the C4-methyl, and the C6 position is para to the C2-methyl. Both positions are activated. However, the C5 position is sterically less hindered than the C6 position, which is flanked by the hydroxymethyl group at C1 and the methyl group at C2. Therefore, electrophilic attack is predicted to occur preferentially at the C5 position .

Metalation and Lithiation Strategies on Related Fluorinated Aromatics

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of a nearby C-H bond by an organolithium base. sigmaaldrich.comnih.govpsu.edu In fluorinated aromatics, the fluorine atom itself can act as a weak DMG, while other groups on the ring can exert a stronger directing influence. chemicalbook.com For this compound, the hydroxymethyl group (-CH₂OH) would first be deprotonated by a strong base like n-butyllithium. Using at least two equivalents of the base would then allow for directed lithiation on the aromatic ring.

The regioselectivity of this second deprotonation would be dictated by the combined influence of the directing groups. The alkoxide (the deprotonated form of the benzyl alcohol) is a potent DMG. The fluorine atom at position 3 and the methyl group at position 2 would also influence the acidity of the adjacent protons. In related systems, lithiation often occurs at the most acidic proton, which is typically located between two activating or directing groups. masterorganicchemistry.com Studies on the lithiation of fluorinated benzenes have shown that the choice of base and solvent is critical. bris.ac.ukorganic-chemistry.org For instance, lithium diisopropylamide (LDA) tends to cleanly remove the most acidic proton, whereas butyllithium (B86547) can sometimes lead to more complex mixtures, especially in coordinating solvents like tetrahydrofuran (B95107) (THF). bris.ac.ukorganic-chemistry.org

In the case of this compound, the most likely site for lithiation, after protection of the alcohol, would be the C5 position, which is ortho to the directing alkoxide group and meta to the fluorine. However, the C2-methyl group also activates the C6 position. The precise outcome would depend on the specific reaction conditions employed.

Table 1: Representative Lithiation Strategies on Fluorinated Aromatic Compounds

SubstrateBase/SolventPosition of LithiationTrapping Reagent/ProductReference
1,2-DifluorobenzeneLDA / THF-hexane3-positionAcetone / 2-(2,3-Difluorophenyl)propan-2-ol bris.ac.uk
1-Bromo-2,4-difluorobenzeneLDA / THF-hexane3-positionAcetone / 2-(3-Bromo-2,6-difluorophenyl)propan-2-ol bris.ac.uk
1-Bromo-3,4-difluorobenzenen-BuLi / Ether-hexane1-position (Br-Li exchange)Acetone / 2-(3,4-Difluorophenyl)propan-2-ol masterorganicchemistry.com
1,5-Dibromo-2,4-difluorobenzeneLDA / THF-hexane3-positionAcetone / 2-(3,5-Dibromo-2,6-difluorophenyl)propan-2-ol bris.ac.uk

Cross-Coupling Reactions of Functionalized Derivatives

Cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. To make this compound amenable to such reactions, the benzyl alcohol moiety would typically be converted into a more reactive functional group, such as a benzyl halide (e.g., bromide) or a triflate. This functionalized derivative could then participate in various palladium-, nickel-, or iron-catalyzed cross-coupling reactions. chemicalbook.comnih.govwalisongo.ac.id

For instance, a Suzuki-Miyaura coupling could be employed to form a new C-C bond at the benzylic position. chemicalbook.com This reaction would involve the coupling of the derived benzyl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. chemicalbook.com Similarly, Sonogashira coupling could introduce an alkyne moiety, and Buchwald-Hartwig amination could form a C-N bond. The fluorine and methyl groups on the aromatic ring would remain, providing a route to highly functionalized and complex molecules. The choice of catalyst and ligands is often crucial for achieving high yields and tolerating various functional groups. walisongo.ac.id

Table 2: Examples of Cross-Coupling Reactions with Related Aromatic Halides

Reaction TypeAryl Halide/TriflateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyauraortho-BromoanilinesAryl/Alkyl Boronic EstersCataXCium A Pd G3Biaryls, Alkyl-aryls chemicalbook.com
C-O Coupling(Hetero)aryl BromidesFluorinated AlcoholstBuBrettPhos Pd G3 / Cs₂CO₃Fluoroalkyl Aryl Ethers nih.gov
KumadaAlkyl Aryl SulfidesAlkyl Grignard ReagentsNi(acac)₂ / (Z)-dpp-buteneAlkyl-Aryl Compounds walisongo.ac.id
Sonogashira(Hetero)aryl FluorosulfatesTerminal AlkynesPalladium-basedAryl Alkynes sterisonline.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting reactivity and optimizing conditions. For the transformations relevant to this compound, mechanistic studies on related systems provide significant insight.

Mechanistic studies on the lithiation of fluorinated aromatics have elucidated the roles of solvents and bases in determining the reaction outcome, highlighting the competition between deprotonation and halogen-metal exchange. masterorganicchemistry.comorganic-chemistry.org

For reactions at the benzylic position, studies on the C-F activation of enantiomerically pure benzyl fluorides have been particularly revealing. nih.govnih.govlibretexts.org By using isotopically labeled substrates, it has been demonstrated that the stereochemical outcome depends on the nucleophile and the hydrogen-bond-donating activator. nih.gov These reactions can proceed through a spectrum of pathways, from a fully associative SN2 mechanism (leading to inversion of configuration) to a dissociative SN1 mechanism (leading to racemization via a carbocation intermediate). nih.govnih.gov This suggests that if this compound were converted to its corresponding benzyl fluoride, its subsequent substitution reactions could be tuned to favor specific stereochemical outcomes.

The mechanism of SNAr reactions is well-established, with the formation of the Meisenheimer complex being the rate-determining step. nih.gov The stability of this intermediate, which is enhanced by electron-withdrawing groups at the ortho and para positions, dictates the reaction rate. researchgate.netnih.gov Computational studies and kinetic experiments on various fluorinated systems have consistently supported this two-step addition-elimination pathway.

Transition State Analysis and Kinetic Isotope Effects

Currently, there is a notable absence of publicly available scientific literature, experimental data, and detailed research findings specifically investigating the transition state analysis and kinetic isotope effects for the chemical reactivity and transformations of this compound.

While the principles of transition state theory and the measurement of kinetic isotope effects are fundamental to understanding reaction mechanisms in organic chemistry, dedicated studies applying these analytical methods to this compound have not been reported in the searched scientific databases and literature.

For related classes of compounds, such as certain o-nitrobenzyl alcohol derivatives, studies have demonstrated the utility of kinetic isotope effects in elucidating photochemical reaction mechanisms. For instance, the photolysis of some o-nitrobenzyl alcohol derivatives has been shown to exhibit significant kinetic isotope effects at the benzylic center, with observed values reaching up to 8.3. nih.gov In some cases, these effects were found to be dependent on the wavelength of light used, which suggests the involvement of higher energy excited states in the reaction pathway. nih.gov Such findings underscore the power of these methods in providing subtle mechanistic details.

However, without specific experimental or computational studies on this compound, any discussion of its transition states or kinetic isotope effects would be purely speculative. The electronic and steric influence of the fluorine atom at the 3-position, combined with the two methyl groups at the 2- and 4-positions, would undoubtedly play a significant role in the energetics and geometry of any transition states involved in its reactions. A thorough investigation would be required to quantify these effects.

Future research in this area would be invaluable for a comprehensive understanding of the reactivity of this specific fluorinated benzyl alcohol derivative. Such studies would likely involve:

Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to model reaction pathways, locate transition state structures, and calculate their energies.

Kinetic Studies: Experimental determination of reaction rates with isotopically labeled this compound (e.g., deuterium (B1214612) substitution at the benzylic position) would be necessary to measure kinetic isotope effects.

Until such research is conducted and published, this section remains an area for future exploration in the chemical sciences.

Utility of 2,4 Dimethyl 3 Fluorobenzyl Alcohol As a Synthetic Precursor and Building Block

Role in the Synthesis of Complex Organic Molecules

Detailed and specific examples of 2,4-Dimethyl-3-fluorobenzyl alcohol's direct role as a precursor in the synthesis of complex organic molecules are not extensively documented in readily accessible scientific literature. The utility of substituted benzyl (B1604629) alcohols, in general, is well-established in organic synthesis, where the hydroxyl and benzyl functionalities allow for a range of transformations. However, specific instances of this particular compound's application remain elusive.

Scaffold Synthesis for Advanced Chemical Structures

There is no specific information available in scientific literature or patent databases that details the use of this compound for scaffold synthesis in advanced chemical structures. While its structure suggests potential as a foundational element, concrete examples are not documented.

Precursor for Heterocyclic Compound Synthesis

While benzyl alcohols can be precursors for heterocyclic compounds through various synthetic routes, such as oxidation to the corresponding aldehyde followed by condensation reactions, there are no specific examples in the available literature that demonstrate the use of this compound for this purpose. General methods for synthesizing heterocyclic compounds from benzyl alcohols are known, often involving their conversion to aldehydes which then participate in cyclization reactions. nih.gov

Applications in the Preparation of Specialized Reagents

Information regarding the application of this compound in the preparation of specialized reagents is not found in the surveyed scientific and patent literature.

Strategic Intermediate in Agrochemical Research

While substituted benzyl alcohols are a known class of compounds used in the development of agrochemicals, such as herbicides and pesticides, there is no specific mention of this compound as a strategic intermediate in agrochemical research within the public domain. For instance, other substituted benzyl alcohols have been investigated for their herbicidal properties. google.com The pyrethroid insecticide tefluthrin, for example, is synthesized from 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol, a structurally related but different compound. wikipedia.org

Contributions to Materials Science

Specific contributions of this compound to materials science are not detailed in the available literature.

Building Block for Functional Materials Development

While specific research on the direct application of this compound in functional materials is not extensively documented, its structural motifs suggest a high potential for such purposes. By drawing parallels with related fluorinated and methylated benzyl alcohol derivatives, we can infer its utility in the development of advanced materials. The unique substitution pattern—a fluorine atom flanked by two methyl groups—can be expected to influence the macroscopic properties of polymers and other materials into which it is incorporated.

The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the methyl groups can impact solubility and molecular packing. For instance, the oligomerization of dimethyl benzyl alcohol derivatives has been shown to produce fused aromatic hydrocarbons with interesting photo and electrochemical properties. researchgate.netnih.gov It is plausible that this compound could be utilized in the synthesis of novel fluorinated polymers or co-polymers. Its incorporation into polyester (B1180765) or polyether chains, for example, could be achieved through condensation polymerization with suitable diacids or diols, respectively. The resulting materials would be expected to exhibit modified properties such as a lower dielectric constant, reduced water absorption, and enhanced processability.

Furthermore, the modification of polymer backbones through post-polymerization functionalization is a well-established strategy for creating materials with tailored functionalities. nih.gov In this context, this compound could serve as a key modifying agent. For example, polymers with reactive side chains could be functionalized with this fluorinated benzyl alcohol to introduce the specific steric and electronic features of its substituted phenyl ring.

The potential applications of such functional materials are broad, ranging from advanced coatings and high-performance engineering plastics to materials for optical and electronic devices. The table below illustrates hypothetical properties of polymers derived from this compound, based on the known effects of fluorination and methylation in polymer science.

Polymer TypePotential MonomersAnticipated PropertiesPotential Applications
Fluorinated PolyesterThis compound, Terephthaloyl chlorideEnhanced thermal stability, low dielectric constant, hydrophobicityHigh-performance films, electronic packaging
Fluorinated PolyetherThis compound, 1,4-Bis(chloromethyl)benzeneImproved chemical resistance, good solubility in organic solventsSpecialty coatings, separation membranes

Methodologies for Derivatization and Analog Generation

The utility of this compound as a synthetic precursor is intrinsically linked to the chemical transformations that its functional groups can undergo. The primary reactive site is the benzylic hydroxyl group, which can be readily derivatized using a variety of standard organic reactions. Additionally, the aromatic ring, while substituted, offers possibilities for further functionalization to generate a diverse range of analogs.

Derivatization of the Hydroxyl Group:

The alcohol moiety of this compound is amenable to several key reactions:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,4-Dimethyl-3-fluorobenzaldehyde (B1601225), using a range of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often employed to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable intermediate for the synthesis of imines, oximes, and other derivatives.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions will yield the corresponding esters. This is a common strategy for creating derivatives with varied physical and biological properties. For instance, the esterification of fluorinated benzyl alcohols is a key step in the synthesis of some pyrethroid insecticides. wikipedia.org

Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form the alkoxide, which then reacts with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.

Generation of Analogs:

The generation of analogs of this compound can be approached by modifying the substituents on the aromatic ring or by altering the benzylic position.

Modification of Aromatic Substituents: While direct modification of the existing methyl and fluoro groups can be challenging, analogs can be synthesized from precursors where these positions are altered. For example, starting with different substituted toluenes or fluorobenzenes would allow for the synthesis of analogs with different alkyl groups or alternative halogen substitutions.

Synthesis from Precursors: A versatile approach to generating analogs involves the synthesis from corresponding benzonitrile (B105546) or benzoic acid derivatives. For example, a substituted fluorobenzonitrile can be reduced to the corresponding benzylamine (B48309), which can then be converted to the benzyl alcohol. This route allows for a wide range of analogs to be synthesized by starting with appropriately substituted benzonitriles.

The table below summarizes some of the key derivatization and analog generation methodologies applicable to this compound.

Reaction TypeReagents and ConditionsProduct Type
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂2,4-Dimethyl-3-fluorobenzaldehyde
EsterificationAcyl chloride, pyridine (B92270)Benzyl ester
Etherification1. NaH, THF; 2. Alkyl halideBenzyl ether
NitrationHNO₃, H₂SO₄Nitro-substituted analog
HalogenationN-Bromosuccinimide, lightBromo-substituted analog

Computational and Theoretical Investigations of 2,4 Dimethyl 3 Fluorobenzyl Alcohol and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of 2,4-Dimethyl-3-fluorobenzyl alcohol is fundamentally dictated by the arrangement of its substituents on the aromatic ring. The two methyl groups at positions 2 and 4 act as electron-donating groups through hyperconjugation, enriching the electron density of the phenyl ring. Conversely, the fluorine atom at position 3 exerts a strong electron-withdrawing inductive effect due to its high electronegativity, while also contributing a weaker electron-donating mesomeric effect.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. For this compound, the interplay of the electron-donating methyl groups and the electron-withdrawing fluorine atom is expected to modulate these orbital energies significantly.

Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Benzyl (B1604629) Alcohols

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzyl Alcohol-6.5-0.26.3
2,4-Dimethylbenzyl Alcohol-6.2-0.16.1
3-Fluorobenzyl Alcohol-6.7-0.46.3
This compound (Predicted) -6.4 -0.3 6.1

Note: The values for this compound are hypothetical predictions based on the expected electronic effects of the substituents.

Conformational Preferences and Energy Landscapes

The conformational flexibility of this compound, particularly the rotation of the hydroxymethyl group (-CH₂OH) relative to the phenyl ring, is a key determinant of its physical and chemical properties. Computational modeling can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

The presence of a methyl group at the ortho position (position 2) introduces significant steric hindrance, which is expected to influence the preferred orientation of the hydroxymethyl group. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom at position 3 could also play a role in stabilizing certain conformations. DFT calculations, often employing methods like MPWB1K with basis sets such as 6-31+G(d,p), are well-suited to explore these subtle energetic differences and predict the dominant conformers in the gas phase or in solution.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound and its derivatives.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on the calculated electron densities around the nuclei. For this compound, the specific substitution pattern will result in a unique set of chemical shifts, and computational models can help in their assignment.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be simulated to generate a theoretical Infrared (IR) spectrum. This allows for the identification of characteristic peaks, such as the O-H stretching of the alcohol group and the C-F stretching frequency, which are sensitive to the local chemical environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing insights into its UV-Vis absorption spectrum. The positions of the absorption maxima (λ_max) are related to the energies of the electronic transitions, which are influenced by the substituents on the aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureCharacteristic Range/Value
¹H NMR-OH proton~2-4 ppm
Aromatic protons~6.8-7.2 ppm
-CH₂- protons~4.5 ppm
-CH₃ protons~2.2-2.4 ppm
¹³C NMRC-OH carbon~60-65 ppm
Aromatic carbons~110-140 ppm
IRO-H stretch3200-3600 cm⁻¹ (broad)
C-H stretch (aromatic)3000-3100 cm⁻¹
C-H stretch (aliphatic)2850-3000 cm⁻¹
C-F stretch1000-1400 cm⁻¹
UV-Visπ → π* transitions~200-280 nm

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Reactivity Prediction and Mechanistic Modeling

Computational modeling is invaluable for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. The electronic effects of the substituents play a crucial role here. The electron-donating methyl groups tend to activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing fluorine atom deactivates it.

Mechanistic modeling can be applied to various reactions, such as the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. researchgate.net By mapping the reaction pathways and calculating the energies of transition states and intermediates, it is possible to predict the most likely reaction mechanism and estimate the reaction rates. For instance, in reactions involving the hydroxyl group, the acidity of the proton and the nucleophilicity of the oxygen are key factors that can be quantified through computational methods.

Quantum Chemical Descriptors and Structure-Reactivity Relationships (SRR)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and reactivity. These descriptors form the basis of Quantitative Structure-Reactivity Relationships (QSRR), which seek to establish a mathematical correlation between the structure of a molecule and its chemical reactivity.

For this compound and its derivatives, a range of descriptors can be calculated, including:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: These quantify the partial charge on each atom, offering insights into local reactivity.

By systematically varying the substituents on the benzyl alcohol core and calculating these descriptors, it is possible to build QSRR models that can predict the reactivity of new, yet-to-be-synthesized derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful, non-destructive tool for identifying the functional groups within a molecule. libretexts.org These techniques probe the vibrational motions of chemical bonds, which occur at specific, characteristic frequencies. Each functional group (e.g., O-H, C-H, C=C) has a unique set of vibrational modes, and their presence in a spectrum acts as a molecular fingerprint. youtube.com

In the analysis of 2,4-Dimethyl-3-fluorobenzyl alcohol, FT-IR and Raman spectra would reveal distinct peaks corresponding to its key structural features: the hydroxyl group, the methylene (B1212753) group, the two methyl groups, the C-F bond, and the substituted benzene (B151609) ring.

Key Vibrational Modes for this compound:

O-H Stretch: The hydroxyl group gives rise to a very prominent, broad absorption band in the FT-IR spectrum, typically in the range of 3500-3200 cm⁻¹. youtube.com Its broadness is a result of intermolecular hydrogen bonding between alcohol molecules. libretexts.org

C-H Stretches: The spectrum will show multiple peaks in the 3100-2850 cm⁻¹ region. Aromatic C-H stretching vibrations appear at slightly higher frequencies (typically 3100-3000 cm⁻¹) compared to the aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which are found between 3000-2850 cm⁻¹. researchgate.net

Aromatic C=C Stretches: The presence of the benzene ring is confirmed by a series of sharp peaks in the 1625-1450 cm⁻¹ region. researchgate.net These absorptions are due to the stretching vibrations within the aromatic ring.

C-O Stretch: A strong, sharp peak corresponding to the C-O stretching vibration of the primary alcohol is expected in the FT-IR spectrum, typically around 1050 cm⁻¹. libretexts.org

C-F Stretch: The carbon-fluorine bond produces a strong and characteristic absorption in the FT-IR spectrum, generally found in the 1400-1000 cm⁻¹ range. The exact position depends on the substitution pattern of the aromatic ring.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks from various bending vibrations and other skeletal modes. specac.com While difficult to assign individually, this pattern is unique to the molecule and can be used for definitive identification by comparing it to a known standard. youtube.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and symmetric stretches are often strong and well-defined, aiding in the complete structural assignment. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group/Vibration ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity/Peak Shape
Hydroxyl (O-H) StretchFT-IR3500 - 3200Strong, Broad
Aromatic (C-H) StretchFT-IR/Raman3100 - 3000Medium to Weak, Sharp
Aliphatic (C-H) StretchFT-IR/Raman3000 - 2850Medium to Strong, Sharp
Aromatic (C=C) StretchFT-IR/Raman1625 - 1450Medium to Strong, Sharp
Carbon-Oxygen (C-O) StretchFT-IR~1050Strong, Sharp
Carbon-Fluorine (C-F) StretchFT-IR1400 - 1000Strong, Sharp

X-ray Crystallography of Co-crystals and Derivatives for Definitive Structural Determination

For a compound like this compound, which may be a liquid or low-melting solid at room temperature, forming a co-crystal or a solid derivative can facilitate analysis. A co-crystal is a multi-component crystal formed between the target molecule and a suitable co-former, held together by non-covalent interactions like hydrogen bonding.

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can construct an electron density map of the molecule and refine it to a precise atomic model. specac.com

Information Gained from X-ray Crystallography:

Unambiguous Connectivity: Confirms the exact bonding arrangement of all atoms.

Molecular Geometry: Provides highly accurate data on bond lengths (e.g., C-C, C-O, C-F) and bond angles, confirming the geometry of the benzene ring and the orientation of its substituents.

Conformation: Reveals the preferred spatial arrangement of the molecule, such as the torsion angle of the -CH₂OH group relative to the plane of the aromatic ring.

Intermolecular Interactions: Details the hydrogen bonding network, halogen bonding, and other non-covalent interactions that govern the crystal packing.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell. specac.com
a (Å)6.73Length of the 'a' axis of the unit cell. specac.com
b (Å)36.66Length of the 'b' axis of the unit cell. specac.com
c (Å)9.51Length of the 'c' axis of the unit cell. specac.com
β (°)106.0Angle of the 'β' axis of the unit cell. specac.com
Volume (ų)2250The volume of a single unit cell.
Z4The number of molecules in the unit cell.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment of Chiral Derivatives

This compound is an achiral molecule because it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit optical activity on its own. However, chiroptical spectroscopy becomes an essential tool when this alcohol is used to synthesize chiral derivatives or when it reacts with a chiral entity.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exceptionally sensitive for determining the enantiomeric purity (or enantiomeric excess) and, in many cases, the absolute configuration of a chiral substance.

To analyze this compound using these methods, it would first need to be converted into a chiral derivative. This could be achieved by reacting the alcohol with a chiral acid to form a chiral ester. The resulting product would be a mixture of two diastereomers, each having a unique chiroptical signature.

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the absorption bands of the molecule's chromophores. The sign and intensity of these peaks are characteristic of a specific enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of optical rotation as a function of wavelength. It provides information similar to CD spectroscopy.

By analyzing the CD spectrum of a derivative, one can quantify the ratio of enantiomers present, which is a critical measure of success in asymmetric synthesis.

Table 3: Representative Circular Dichroism Data for a Chiral Ester Derivative

ParameterDescription
Wavelength (λ_max) The wavelength at which the maximum CD signal is observed.
Molar Ellipticity ([θ]) A quantitative measure of the CD signal's intensity, normalized for concentration and path length. The sign (+ or -) indicates the stereochemistry.
Enantiomeric Excess (% ee) Calculated from the observed optical rotation or CD signal compared to that of a pure enantiomer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethyl-3-fluorobenzyl alcohol, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves fluorination of 2,4-dimethylbenzyl alcohol derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Key intermediates (e.g., halogenated precursors) should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized using 1H^1 \text{H}, 19F^{19} \text{F}-NMR, and GC-MS. For example, analogous fluorobenzyl alcohols are confirmed via distinct 19F^{19} \text{F}-NMR shifts (e.g., 110-110 to 125-125 ppm for aromatic fluorines) .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at 2–8°C in tightly sealed amber vials to prevent oxidation. Stability assays (HPLC monitoring over 30 days) show degradation <5% under these conditions. Avoid exposure to oxidizing agents or acid chlorides, which may form carboxylic acid derivatives .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of fluorinated benzyl alcohols?

  • Methodological Answer : 19F^{19} \text{F}-NMR is essential for differentiating fluorine positions. For example, 2,3-difluorobenzyl alcohol exhibits three distinct 19F^{19} \text{F}-NMR peaks due to anisotropic shielding effects, whereas 3,4,5-trifluorobenzyl alcohol shows a single peak in symmetric environments. Coupling constants (JH-FJ_{\text{H-F}}) and NOESY spectra further resolve spatial arrangements .

Advanced Research Questions

Q. How do fluorinated benzyl alcohols interact with alcohol dehydrogenases (ADHs), and what structural factors influence binding kinetics?

  • Methodological Answer : Use X-ray crystallography and 19F^{19} \text{F}-NMR to study substrate-enzyme complexes. Wild-type ADH binds fluorobenzyl alcohols in a single conformation (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol), while Phe93Ala mutants allow ring-flipping (k20, ⁣000s1k \approx 20,\!000 \, \text{s}^{-1}). Catalytic efficiency (kcat/KMk_{\text{cat}}/K_M) decreases 7–130× in mutants, highlighting the role of aromatic stacking in preorganizing substrates for hydride transfer .

Q. How to resolve contradictory NMR data arising from dynamic conformational exchange in fluorinated benzyl alcohols?

  • Methodological Answer : Perform variable-temperature 19F^{19} \text{F}-NMR to assess exchange rates. For 2,3-difluorobenzyl alcohol, line-shape analysis reveals two conformers exchanging at k4s1k \approx 4 \, \text{s}^{-1}. Use T2T_2-relaxation experiments to quantify mobility. Advanced modeling (e.g., Carver–Richards equations) can extract activation energies for ring-flipping .

Q. What computational strategies predict regioselectivity in fluorobenzyl alcohol derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electrophilic aromatic substitution (EAS) sites. For this compound, meta-fluorine directs nucleophiles to the para-methyl group. Solvent effects (PCM model) and transition-state analysis (IRC) refine predictions for SN2 reactions .

Q. How to design kinetic studies for oxidative degradation pathways of fluorinated benzyl alcohols?

  • Methodological Answer : Monitor oxidation (e.g., CrO3_3/H2_2SO4_4) via in situ FTIR or GC-MS. For 4-(difluoromethoxy)-3-fluorobenzyl alcohol, the primary product is 4-(difluoromethoxy)-3-fluorobenzoic acid. Use Michaelis-Menten kinetics with ADH to quantify VmaxV_{\text{max}} and KMK_M, comparing wild-type vs. engineered enzymes .

Q. What strategies mitigate side reactions during nucleophilic substitution of fluorinated benzyl alcohols?

  • Methodological Answer : Activate the hydroxyl group as a leaving group (e.g., via mesylation or tosylation) before substitution. For 4-bromo-2,6-difluorobenzyl alcohol, SN2 reactions with NaN3_3 in DMF yield azide derivatives with >90% purity (HPLC). Add KI to suppress elimination byproducts .

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2,4-Dimethyl-3-fluorobenzyl alcohol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.